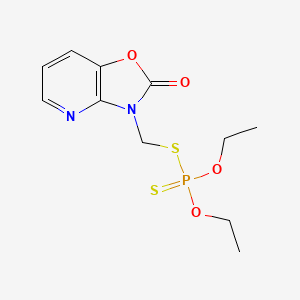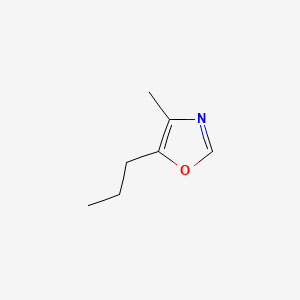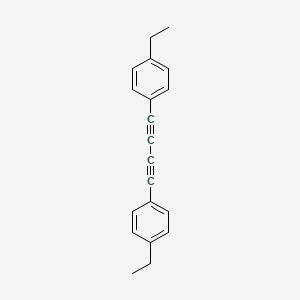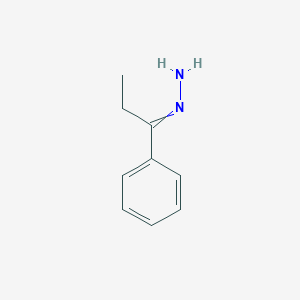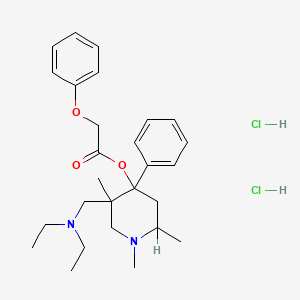
Benzoic acid;1,3-dichloropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;1,3-dichloropropan-2-ol: is a compound that combines the properties of benzoic acid and 1,3-dichloropropan-2-ol. Benzoic acid is a simple aromatic carboxylic acid, while 1,3-dichloropropan-2-ol is an organic compound with the formula HOCH₂CHClCH₂Cl. This compound is a colorless liquid and is an intermediate in the production of epichlorohydrin .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-dichloropropan-2-ol can be synthesized through the chlorination of glycerol. This process involves the reaction of glycerol with hydrochloric acid, resulting in the formation of 1,3-dichloropropan-2-ol .
Industrial Production Methods: In industrial settings, 1,3-dichloropropan-2-ol is produced as an intermediate in the manufacture of epichlorohydrin. The process involves the chlorination of propylene to form allyl chloride, which is then reacted with hypochlorous acid to produce 1,3-dichloropropan-2-ol .
Chemical Reactions Analysis
Types of Reactions: 1,3-dichloropropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form epichlorohydrin, which is a valuable intermediate in the production of epoxy resins.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, which facilitate the replacement of chlorine atoms.
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Major Products Formed:
Epichlorohydrin: Formed through the oxidation of 1,3-dichloropropan-2-ol.
Substituted Alcohols: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 1,3-dichloropropan-2-ol is used as an intermediate in the synthesis of various chemicals, including epichlorohydrin, which is a precursor to epoxy resins .
Biology and Medicine: Research has shown that 1,3-dichloropropan-2-ol can induce apoptosis in certain cell lines, making it a compound of interest in cancer research .
Industry: In the industrial sector, 1,3-dichloropropan-2-ol is used in the production of resins and as a solvent for hard resins and nitrocellulose .
Mechanism of Action
1,3-dichloropropan-2-ol exerts its effects through various mechanisms:
Comparison with Similar Compounds
3-monochloropropane-1,2-diol (3-MCPD): Another chloropropanol that is also found in food products and has similar toxicological properties.
Epichlorohydrin: A compound formed from the oxidation of 1,3-dichloropropan-2-ol and used in the production of epoxy resins.
Uniqueness: 1,3-dichloropropan-2-ol is unique due to its dual role as both an intermediate in industrial chemical synthesis and a compound of interest in biological research due to its apoptotic and carcinogenic properties .
Properties
CAS No. |
36847-76-4 |
|---|---|
Molecular Formula |
C10H12Cl2O3 |
Molecular Weight |
251.10 g/mol |
IUPAC Name |
benzoic acid;1,3-dichloropropan-2-ol |
InChI |
InChI=1S/C7H6O2.C3H6Cl2O/c8-7(9)6-4-2-1-3-5-6;4-1-3(6)2-5/h1-5H,(H,8,9);3,6H,1-2H2 |
InChI Key |
VGTKFOGVHOVDOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C(C(CCl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




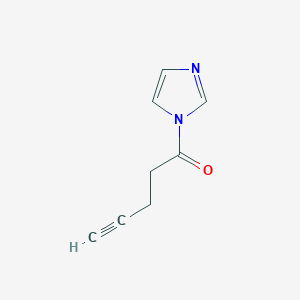
![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)

